N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxymethyl-substituted pyrrolidine ring, and an oxadiazolo-pyrazine core. The presence of these diverse functional groups makes this compound an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, including the formation of the oxadiazolo-pyrazine core and the subsequent attachment of the cyclopentyl and methoxymethyl-pyrrolidine groups. Common synthetic routes may include:
Formation of the Oxadiazolo-Pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions, such as the use of strong acids or bases, and heating.
Attachment of the Cyclopentyl Group: This can be achieved through nucleophilic substitution reactions, where a cyclopentyl halide reacts with the oxadiazolo-pyrazine intermediate.
Introduction of the Methoxymethyl-Pyrrolidine Group: This step may involve the use of protecting groups and subsequent deprotection, or direct substitution reactions using methoxymethyl-pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amines or alcohols.
Scientific Research Applications
N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
- N-cyclopentyl-5-[3-(ethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
- N-cyclopentyl-5-[3-(methyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Uniqueness
N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-22-9-10-6-7-21(8-10)15-14(16-11-4-2-3-5-11)17-12-13(18-15)20-23-19-12/h10-11H,2-9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAQCXDIMCKVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=NC3=NON=C3N=C2NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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